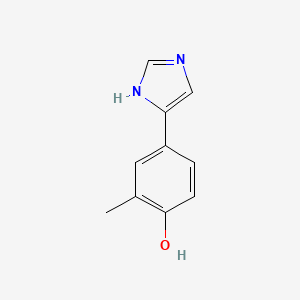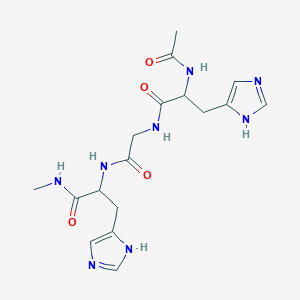
4-(1h-Imidazol-4-yl)-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Imidazol-4-yl)-2-methylphenol is a compound that features both an imidazole ring and a phenol group The imidazole ring is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms, while the phenol group consists of a hydroxyl group attached to a benzene ring
準備方法
合成ルートと反応条件: 4-(1H-イミダゾール-4-イル)-2-メチルフェノールの合成は、一般的にイミダゾール環の形成に続いてフェノール基の導入を伴います。一般的な方法の1つは、適切な前駆体の酸性または塩基性条件下での環化です。例えば、置換されたベンズアルデヒドとグリオキサールおよびアンモニアの反応によりイミダゾール環が生成され、これはさらに官能基化されてフェノール基を導入することができます。
工業生産方法: この化合物の工業生産は、収率と純度が最適化された複数段階の合成プロセスを含む場合があります。これらのプロセスには、目的の生成物を効率的に生成するために、触媒の使用と制御された反応条件が含まれることがよくあります。正確な方法は、特定の要件と生産規模によって異なる場合があります。
化学反応の分析
反応の種類: 4-(1H-イミダゾール-4-イル)-2-メチルフェノールは、次のようなさまざまな化学反応を起こすことができます。
酸化: フェノール基は、キノンを形成するために酸化することができます。
還元: イミダゾール環は、特定の条件下で還元することができます。
置換: イミダゾール基とフェノール基の両方は、ハロゲン化またはアルキル化などの置換反応に関与することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの試薬。
還元: 水素ガス存在下でのパラジウム担持炭素(Pd/C)などの触媒。
置換: 臭素などのハロゲン化剤やヨードメタンなどのアルキル化剤。
生成される主な生成物:
酸化: キノンおよびその他の酸化誘導体。
還元: 還元されたイミダゾール誘導体。
置換: ハロゲン化またはアルキル化されたイミダゾールおよびフェノール誘導体。
4. 科学研究への応用
4-(1H-イミダゾール-4-イル)-2-メチルフェノールは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗真菌性など、潜在的な生物活性について研究されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
産業: 新しい材料の開発やさまざまな化学反応における触媒として利用されています。
科学的研究の応用
4-(1H-Imidazol-4-yl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
4-(1H-イミダゾール-4-イル)-2-メチルフェノールの作用機序は、特定の分子標的と経路との相互作用を含みます。イミダゾール環は、酵素や受容体と相互作用して、その活性を調節することができます。フェノール基は、レドックス反応に関与し、細胞プロセスに影響を与えることができます。これらの相互作用は、酵素活性の阻害やシグナル伝達経路の調節など、さまざまな生物学的効果につながる可能性があります。
類似の化合物:
イミダゾール: フェノール基を持たない同様の環構造を持つより単純な化合物。
2-メチルイミダゾール: 4-(1H-イミダゾール-4-イル)-2-メチルフェノールに似ていますが、ヒドロキシル基がありません。
フェノール: ヒドロキシル基を含みますが、イミダゾール環がありません。
独自性: 4-(1H-イミダゾール-4-イル)-2-メチルフェノールは、イミダゾール環とフェノール基の両方が存在するため、独特です。これは、明確な化学的および生物学的特性をもたらします。この組み合わせにより、より単純な対応物と比較して、より幅広い反応と用途が可能になります。
類似化合物との比較
Imidazole: A simpler compound with a similar ring structure but without the phenol group.
2-Methylimidazole: Similar to 4-(1H-Imidazol-4-yl)-2-methylphenol but lacks the hydroxyl group.
Phenol: Contains the hydroxyl group but lacks the imidazole ring.
Uniqueness: this compound is unique due to the presence of both the imidazole ring and the phenol group, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its simpler counterparts.
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
4-(1H-imidazol-5-yl)-2-methylphenol |
InChI |
InChI=1S/C10H10N2O/c1-7-4-8(2-3-10(7)13)9-5-11-6-12-9/h2-6,13H,1H3,(H,11,12) |
InChIキー |
URZLFLCSVCYESM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=CN=CN2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)
![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride](/img/structure/B12109149.png)

![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)





![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)

